molecular formula C22H38O5 B1232789 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid CAS No. 57931-23-4

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid

Cat. No.: B1232789
CAS No.: 57931-23-4
M. Wt: 382.5 g/mol
InChI Key: GSGVIDBHIMNGQA-CKTJSTIUSA-N
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Description

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring This compound is notable for its intricate stereochemistry, which includes several chiral centers and double bonds with defined configurations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring and the introduction of hydroxyl groups. Common synthetic routes may include:

    Cyclopentyl Ring Formation: This step often involves the cyclization of a linear precursor under acidic or basic conditions.

    Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Double Bond Configuration: The (Z) and (E) configurations of the double bonds are achieved through selective hydrogenation or dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s configuration.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it a valuable intermediate in the development of chiral drugs and catalysts.

Biology

In biological research, the compound’s hydroxyl groups and cyclopentyl ring structure are studied for their interactions with biological macromolecules. It may serve as a model compound for understanding enzyme-substrate interactions.

Medicine

The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structural features contribute to the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and double bonds play a crucial role in binding to these targets, leading to conformational changes and subsequent biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid methyl ester
  • This compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

57931-23-4

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-4-enoic acid

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6-7,12-13,16-20,23-25H,4-5,8-11,14-15H2,1-3H3,(H,26,27)/b7-6-,13-12+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

GSGVIDBHIMNGQA-CKTJSTIUSA-N

SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC/C=C\CCC(=O)O)O)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CCC=CCCC(=O)O)O)O)O

Synonyms

16,16-DDPGF1alpha
16,16-dimethyl-delta(4)-cis-PGF1alpha
16,16-dimethyl-delta(4)-cis-prostaglandin F1alpha
16,16-dimethyl-delta(4)-PGF1alpha
16,16-dimethyl-delta(4)-prostaglandin F1alpha

Origin of Product

United States

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